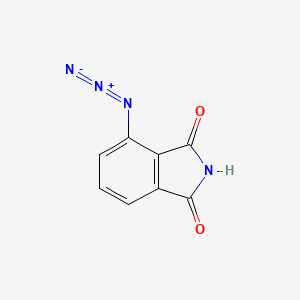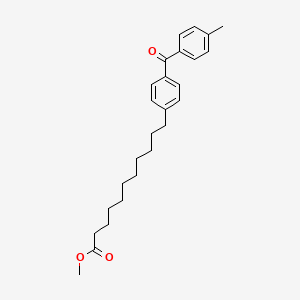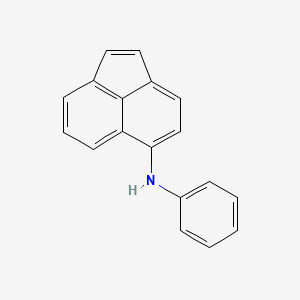
Ethyl 3-acetylindolizine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-acetylindolizine-2-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties, which include a fused pyrrole and pyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetylindolizine-2-carboxylate typically involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates. This method allows for the formation of the indolizine ring system through a series of cyclization and condensation reactions . The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-acetylindolizine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 3-acetylindolizine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has indicated potential anticancer, anti-inflammatory, and antiviral properties.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of ethyl 3-acetylindolizine-2-carboxylate involves its interaction with various molecular targets. The indolizine ring system can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and π-π stacking interactions, which can disrupt the normal function of the target molecules .
Comparaison Avec Des Composés Similaires
Ethyl 3-acetylindolizine-2-carboxylate can be compared with other indolizine derivatives such as:
- Ethyl 2-acetylindolizine-3-carboxylate
- Mthis compound
- Ethyl 3-bromoindolizine-2-carboxylate
These compounds share similar structural features but differ in their functional groups and substitution patterns. The unique properties of this compound, such as its specific reactivity and potential biological activity, distinguish it from these related compounds .
Propriétés
Numéro CAS |
681274-80-6 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
ethyl 3-acetylindolizine-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)11-8-10-6-4-5-7-14(10)12(11)9(2)15/h4-8H,3H2,1-2H3 |
Clé InChI |
SUESSGNCWOVHJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N2C=CC=CC2=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


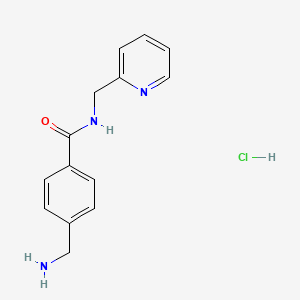
![2-[3,5-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12518567.png)
![2-methyl-6-nitro-2-[[4-[4-[4-(trifluoromethoxy)phenoxy]-1-piperidyl]phenoxy]methyl]-3H-imidazo[2,1-b]oxazole](/img/structure/B12518575.png)
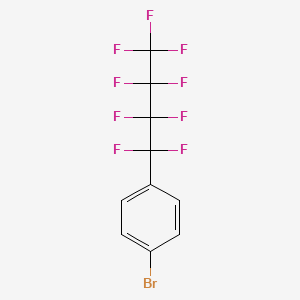
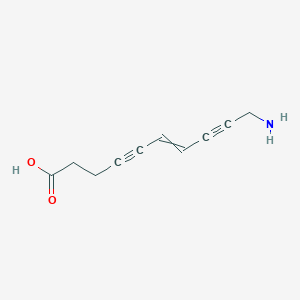
![3-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518615.png)
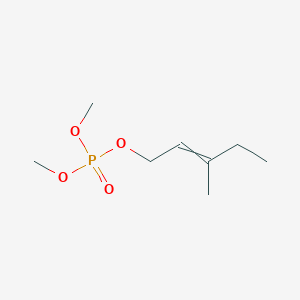
![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)
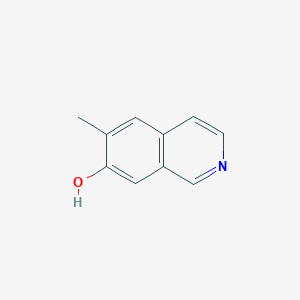
![Benzonitrile, 2-[6-(2-pyridinyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518630.png)
![(3,5-dinitrophenyl)-(2-phenyl-5,7-dihydro-4H-furo[2,3-c]pyridin-6-yl)methanone](/img/structure/B12518636.png)
